Cas no 1219805-52-3 ((±)-3-Pyrrolidinol-2,2,3,4,4-d5)
(±)-3-Pyrrolidinol-2,2,3,4,4-d5 Chemical and Physical Properties
Names and Identifiers
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- (±)-3-Pyrrolidinol-2,2,3,4,4-d5
- DL-3-PYRROLIDINOL-2,2,3,4,4-D5
- 3-PYRROLIDINOL-2,2,3,4,4-D5
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- Inchi: 1S/C4H9NO/c6-4-1-2-5-3-4/h4-6H,1-3H2
- InChI Key: JHHZLHWJQPUNKB-UHFFFAOYSA-N
- SMILES: OC1([H])C([H])([H])NCC1([H])[H]
(±)-3-Pyrrolidinol-2,2,3,4,4-d5 Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| TRC | P999134-1mg |
(±)-3-Pyrrolidinol-2,2,3,4,4-d5 |
1219805-52-3 | 1mg |
$ 64.00 | 2023-09-06 | ||
| TRC | P999134-2mg |
(±)-3-Pyrrolidinol-2,2,3,4,4-d5 |
1219805-52-3 | 2mg |
$81.00 | 2023-05-17 | ||
| TRC | P999134-10mg |
(±)-3-Pyrrolidinol-2,2,3,4,4-d5 |
1219805-52-3 | 10mg |
$ 167.00 | 2023-09-06 | ||
| A2B Chem LLC | AY10466-50mg |
(+/-)-3-Pyrrolidinol-2,2,3,4,4-d5 |
1219805-52-3 | 50mg |
$480.00 | 2024-04-20 | ||
| A2B Chem LLC | AY10466-100mg |
(+/-)-3-Pyrrolidinol-2,2,3,4,4-d5 |
1219805-52-3 | 100mg |
$698.00 | 2024-04-20 |
(±)-3-Pyrrolidinol-2,2,3,4,4-d5 Related Literature
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Chao-Han Cheng,Wen-Zhen Wang,Shie-Ming Peng,I-Chia Chen Phys. Chem. Chem. Phys., 2017,19, 25471-25477
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Ji-Ping Wei Nanoscale, 2015,7, 11815-11832
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Yaling Zhang,Chunhui Dai,Shiwei Zhou,Bin Liu Chem. Commun., 2018,54, 10092-10095
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Aloke Das,K. K. Mahato,Chayan K. Nandi,Tapas Chakraborty,Shridhar R. Gadre,Nikhil A. Gokhale Phys. Chem. Chem. Phys., 2002,4, 2162-2168
Additional information on (±)-3-Pyrrolidinol-2,2,3,4,4-d5
Introduction to (±)-3-Pyrrolidinol-2,2,3,4,4-d5 and Its Significance in Modern Chemical Research
Chemical compounds play a pivotal role in the advancement of pharmaceuticals and biochemical research. Among these, (±)-3-Pyrrolidinol-2,2,3,4,4-d5 stands out as a compound of considerable interest due to its unique structural properties and potential applications. This isotope-labeled derivative of (±)-3-pyrrolidinol has garnered attention in the scientific community for its utility in various research domains.
The compound (±)-3-Pyrrolidinol-2,2,3,4,4-d5 is a deuterated version of (±)-3-pyrrolidinol, where specific hydrogen atoms are replaced with deuterium atoms. This modification enhances the compound's stability and makes it particularly valuable for NMR spectroscopy and mass spectrometry studies. The deuterated form allows researchers to differentiate the compound from its non-deuterated counterparts, facilitating more accurate analytical techniques.
In recent years, the demand for high-purity labeled compounds has surged due to their applications in drug discovery and metabolic studies. The use of (±)-3-Pyrrolidinol-2,2,3,4,4-d5 in these fields has been particularly noteworthy. For instance, it has been employed in the synthesis of labeled pharmaceutical intermediates, enabling researchers to track metabolic pathways with greater precision.
One of the most compelling aspects of (±)-3-Pyrrolidinol-2,2,3,4,4-d5 is its role in studying enzyme kinetics. Enzymes are fundamental to numerous biological processes, and understanding their mechanisms is crucial for developing new therapeutic agents. The deuterated version of (±)-3-pyrrolidinol provides a means to investigate enzyme-substrate interactions without interference from natural isotopes. This has led to significant advancements in understanding enzymatic reactions at a molecular level.
Moreover, the compound has found applications in the development of radiolabeled probes for diagnostic imaging. In nuclear medicine, radiolabeled compounds are used to visualize biological processes non-invasively. The stability offered by deuterium labeling makes (±)-3-Pyrrolidinol-2,2,3,4,4-d5 an excellent candidate for such applications. Researchers have utilized this compound to develop new imaging agents that can aid in the early detection of diseases such as cancer.
The synthesis of (±)-3-Pyrrolidinol-2,2,3,4,4-d5 involves sophisticated chemical methodologies that ensure high yields and purity. Advanced techniques such as catalytic hydrogenation and isotopic exchange have been employed to achieve this goal. These methods not only enhance the quality of the final product but also contribute to the reproducibility of experiments involving this compound.
Recent studies have highlighted the potential of (±)-3-Pyrrolidinol-2,2,3,4,4-d5 in drug development pipelines. Its incorporation into lead compounds has led to improved pharmacokinetic profiles and reduced metabolic clearance. This has been particularly beneficial in designing drugs that require prolonged action or targeted delivery systems.
The regulatory landscape for labeled compounds like (±)-3-Pyrrolidinol-2,2,3,4,4-d5 is stringent but well-established. Manufacturers must adhere to rigorous quality control measures to ensure compliance with international standards. This includes documentation of synthesis pathways and purity levels. Such regulations not only safeguard researchers but also enhance the credibility of scientific findings.
Looking ahead,the future prospects for (±)-3-Pyrrolidinol-2,2,3,4,4-d5 are promising。 As research methodologies continue to evolve,the demand for high-quality labeled compounds will likely increase。 Innovations in synthetic chemistry and isotopic labeling techniques will further expand its applications across multiple disciplines。
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